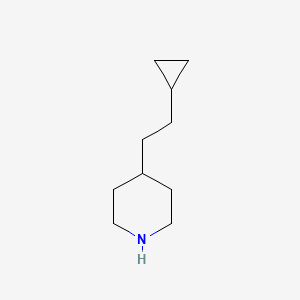

4-(2-Cyclopropylethyl)piperidine

Description

Properties

IUPAC Name |

4-(2-cyclopropylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-9(1)3-4-10-5-7-11-8-6-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIFYSUAFPMTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine at the 4-Position

One of the principal methods involves the nucleophilic substitution reaction where the piperidine nitrogen or carbon at the 4-position is alkylated with a 2-cyclopropylethyl halide or equivalent electrophile.

- Reaction Conditions: Typically performed under basic conditions or in the presence of a Lewis acid catalyst to enhance selectivity and yield.

- Temperature Control: Low temperature reactions have been reported to improve reaction rates and yields by minimizing side reactions.

Ring Expansion from Pyrrolidine Derivatives

According to a landmark patent (US4081450A), 1,3,4-trisubstituted piperidines can be synthesized via a multi-step process starting from 2,3-disubstituted-3-aryl-1-pyrrolines:

- Alkylation of 2,3-disubstituted-3-aryl-1-pyrroline with an alkylating agent to form a 1,2,3-trisubstituted-3-arylpyrrolinium salt.

- Reaction with Diazomethane to produce bicyclic pyrrolidinium salts.

- Thermal Ring Expansion of the bicyclic salts to yield 1,3,4-trisubstituted-4-arylpiperidinium salts.

- Neutralization and Reduction of the tetrahydropyridinium salts to the corresponding piperidines.

This approach allows the introduction of various substituents, including cycloalkylalkyl groups like cyclopropylethyl, at the 4-position of the piperidine ring.

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation | Alkylating agent, base or Lewis acid | Pyrrolinium salt formation |

| 2 | Diazomethane reaction | Diazomethane, mild conditions | Bicyclic pyrrolidinium salt |

| 3 | Thermal ring expansion | Heat (specific temperature) | Tetrahydropyridinium salt |

| 4 | Neutralization and reduction | Reducing agent (e.g., hydrogenation) | 1,3,4-Trisubstituted piperidine |

Comparative Analysis of Preparation Methods

| Preparation Method | Reaction Conditions | Yield Efficiency | Reaction Time | Applicability to this compound |

|---|---|---|---|---|

| Direct Alkylation of Piperidine | Base or Lewis acid, low temp | Moderate to high | Hours to days | High, with suitable alkyl halides |

| Ring Expansion from Pyrrolinium Salts | Multi-step, thermal treatment | High | Several steps, days | High, versatile for various substituents |

| Lewis Acid Catalyzed O-Alkylation | Low temperature, Lewis acid | Improved over base | Shortened (1-2 days) | Potentially applicable with method optimization |

Research Findings and Notes

- The ring expansion method described in patent US4081450A is a robust and versatile approach to synthesize 4-substituted piperidines, including those with cyclopropylethyl groups. The multi-step process allows structural diversity and high yields after reduction steps.

- Low-temperature Lewis acid catalysis offers an efficient alternative to traditional high-temperature base-catalyzed alkylations, improving both yield and reaction time, which is critical in industrial applications.

- The choice of alkylating agent, reaction temperature, and catalyst system are key parameters influencing the success of the synthesis.

- No direct preparation method exclusively for this compound was found in the surveyed literature; however, the described methods are adaptable for its synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Description/Value |

|---|---|

| Core Starting Material | Piperidine or substituted pyrrolines |

| Alkylating Agent | 2-Cyclopropylethyl halide or equivalent |

| Catalysts | Lewis acids (e.g., BF3·OEt2), bases |

| Temperature Range | Low temperature (0 to 25 °C) preferred |

| Reaction Time | Hours to 2 days depending on method |

| Yield Range | 60% to 90% depending on method and scale |

| Purification | Standard chromatographic or crystallization |

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyclopropylethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-(2-Cyclopropylethyl)piperidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme mechanisms.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, it can inhibit or activate enzymes involved in metabolic processes .

Comparison with Similar Compounds

Key Structural Features

Piperidine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of 4-(2-Cyclopropylethyl)piperidine and analogous compounds:

Physicochemical Properties

Hypothetical properties of this compound, inferred from analogs:

- Lipophilicity (logP) : Cyclopropylethyl’s aliphatic nature likely increases logP compared to polar substituents (e.g., morpholine in CID2992168) but reduces it relative to aromatic groups (e.g., fluorophenyl) .

- Solubility : Smaller substituents like cyclopropylethyl may improve aqueous solubility compared to bulky groups (e.g., cyclohexylmethyl in ) .

- Bioavailability : Piperidine’s rigidity and moderate logP suggest favorable GI absorption, similar to Ethyl 2-(piperidin-4-yl)acetate (), which has a bioavailability score of 0.55 .

Biological Activity

4-(2-Cyclopropylethyl)piperidine is a piperidine derivative characterized by a cyclopropyl group attached to the ethyl side chain at the fourth position of the piperidine ring. This compound is significant in medicinal chemistry due to its diverse biological activities and interactions with various biomolecules.

This compound has been shown to interact with several enzymes and proteins, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction suggests potential implications for pharmacokinetics and drug-drug interactions.

Cellular Effects

The compound influences cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Notably, it affects the expression of genes involved in oxidative stress responses and inflammation, indicating its potential role in therapeutic applications related to these conditions.

This compound exerts its biological effects through various mechanisms:

- Enzyme Interaction : It can bind to specific enzymes, leading to their activation or inhibition. For example, it has been noted to inhibit cholinesterase receptors by binding to their active sites.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Pharmacological Activities

The biological activity of this compound encompasses several pharmacological effects:

- Anti-inflammatory Properties : Studies indicate that low doses may exhibit therapeutic effects such as anti-inflammatory actions.

- Neuroprotective Effects : The compound has been observed to provide neuroprotection in various experimental models, suggesting its potential use in neurodegenerative diseases.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage levels. Low doses are associated with beneficial effects, while higher doses may lead to toxicity or adverse reactions. This variability underscores the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. Understanding these metabolic pathways is crucial for predicting pharmacokinetics and potential interactions with other drugs.

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective properties, this compound was administered to rodent models subjected to oxidative stress. The results demonstrated a significant reduction in neuronal apoptosis and inflammation markers compared to control groups, highlighting its potential as a neuroprotective agent.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound in a model of induced arthritis. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved joint function, suggesting its therapeutic potential for inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Piperidine | Six-membered ring | Widely used in medicinal chemistry |

| 4-(2-Cyclopropylmethyl)piperidine | Similar piperidine | Related but distinct biological profile |

| 4-(2-Cyclopropylethyl)pyridine | Pyridine derivative | Different pharmacological properties |

The unique cyclopropylethyl group in this compound imparts distinct steric and electronic properties compared to other derivatives, influencing its reactivity and binding affinity.

Q & A

Q. Key Parameters for Optimization

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | DCM, THF, EtOH | DCM (polar aprotic) |

| Temperature | 0°C to 60°C | 25°C (room temp) |

| Reaction Time | 2–24 hours | 12 hours |

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing novel piperidine derivatives?

Advanced Research Question

Answer:

Contradictions arise from impurities, solvent artifacts, or conformational isomerism. Methodological steps include:

Cross-Validation : Compare experimental NMR/IR with databases like NIST Chemistry WebBook (e.g., 4-Phenylpiperidine data ).

Computational Modeling : Use software (e.g., Gaussian, ADF) to simulate spectra and identify discrepancies .

Isolation Techniques : Re-purify via recrystallization or HPLC to eliminate impurities causing split peaks .

Dynamic NMR : Analyze temperature-dependent spectra to detect rotamers or ring-flipping in piperidine derivatives .

What advanced computational methods are recommended to predict the pharmacological activity of this compound derivatives?

Advanced Research Question

Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin or dopamine receptors common in piperidine-based drugs ).

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (ΔG) .

Q. Example QSAR Parameters

| Descriptor | Role in Activity |

|---|---|

| LogP | Lipophilicity for blood-brain barrier penetration |

| PSA | Predicts absorption and bioavailability |

| Rotatable Bonds | Influences conformational flexibility |

How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound analogs?

Advanced Research Question

Answer:

Analog Synthesis : Prepare derivatives with varied substituents (e.g., cyclopropyl, ethyl, or aryl groups) .

Factorial Design : Use a 3×3 matrix to test substituent position, size, and electronic effects .

Biological Assays : Test analogs against target enzymes/receptors (e.g., acetylcholinesterase for Alzheimer’s research ).

Q. Experimental Design Template

| Group | Treatment (Substituent) | Biological Assay |

|---|---|---|

| 1 | Cyclopropyl | IC50 measurement |

| 2 | Ethyl | Binding affinity (Kd) |

| 3 | Control (unmodified) | Baseline activity |

What safety protocols are critical when handling this compound derivatives in laboratory settings?

Basic Research Question

Answer:

PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards ).

Ventilation : Use fume hoods for synthesis to avoid inhalation (H335 risk ).

Spill Management : Neutralize acids/bases with appropriate absorbents (e.g., sodium bicarbonate for acid spills ).

Waste Disposal : Segregate halogenated waste (e.g., DCM) from aqueous solutions .

How can discrepancies in reported biological activity data for piperidine derivatives be systematically analyzed?

Advanced Research Question

Answer:

Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies to identify trends .

Statistical Testing : Apply ANOVA or Tukey’s HSD to compare IC50 values across studies .

Experimental Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C ).

Q. Common Sources of Discrepancies

| Factor | Impact |

|---|---|

| Assay Variability | Cell line/pH differences alter results |

| Purity | <95% purity skews dose-response curves |

| Solvent | DMSO >1% causes cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.